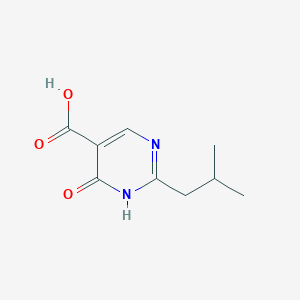
2-((2-Nitrophenyl)thio)acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Nitrophenyl)thio)acetaldehyde is an organic compound with the molecular formula C8H7NO3S It is characterized by the presence of a nitrophenyl group attached to a thioacetaldehyde moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)thio)acetaldehyde typically involves the reaction of 2-nitrothiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Nitrophenyl)thio)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can react with the thio group under basic conditions.
Major Products Formed
Oxidation: 2-((2-Nitrophenyl)thio)acetic acid.
Reduction: 2-((2-Aminophenyl)thio)acetaldehyde.
Substitution: Various thioether derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((2-Nitrophenyl)thio)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((2-Nitrophenyl)thio)acetaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The thio group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-((2-Nitrophenyl)thio)acetic acid
- 2-((2-Aminophenyl)thio)acetaldehyde
- 2-((2-Nitrophenyl)thio)ethanol
Uniqueness
2-((2-Nitrophenyl)thio)acetaldehyde is unique due to the presence of both a nitro group and a thioacetaldehyde moiety. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound in research and industrial applications .
Propiedades
Fórmula molecular |
C8H7NO3S |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
2-(2-nitrophenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C8H7NO3S/c10-5-6-13-8-4-2-1-3-7(8)9(11)12/h1-5H,6H2 |
Clave InChI |
BJOUEXYWQFRIRZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])SCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


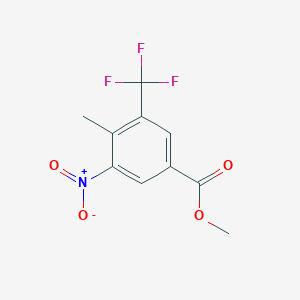
![2-Amino-1-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-ol](/img/structure/B13486895.png)
![5,5-Dioxo-hexahydro-5lambda6-thieno[3,4-b]furan-3a-carboxylic acid](/img/structure/B13486900.png)
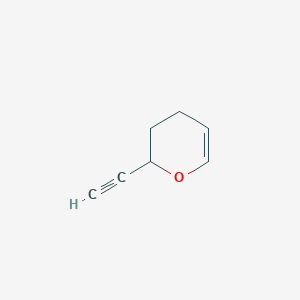
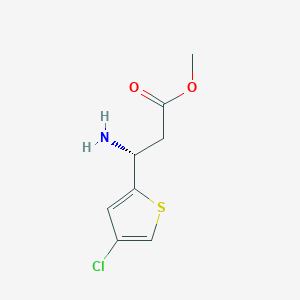

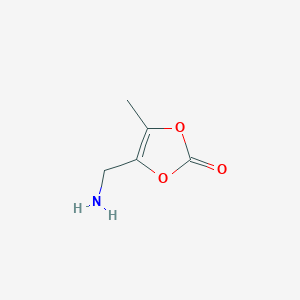
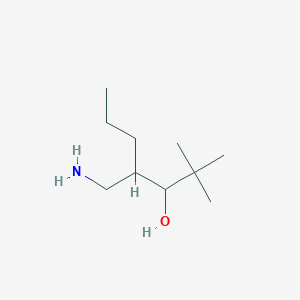
![4,4,5,5-Tetramethyl-2-[3-(3,3,3-trifluoropropyl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B13486922.png)

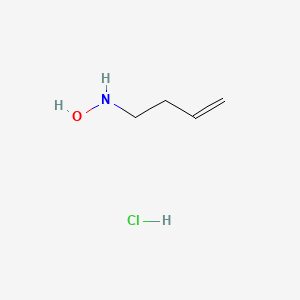
![4-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13486949.png)
![2-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13486951.png)
